molecular formula C10H22ClNO B2711802 (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride CAS No. 2287238-63-3

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride

Cat. No.: B2711802
CAS No.: 2287238-63-3
M. Wt: 207.74
InChI Key: WRYAAPARPZDUBJ-BAUSSPIASA-N
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Description

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the amine group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclohexane ring.

    Attachment of the 2-methylpropoxy group: This can be done through etherification reactions, where the 2-methylpropoxy group is attached to the cyclohexane ring.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are often used in substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the 2-methylpropoxy group.

Scientific Research Applications

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine: The base compound without the hydrochloride salt.

    (1R,3S)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride: The enantiomer with opposite stereochemistry.

    (1S,3R)-3-(2-Ethylpropoxy)cyclohexan-1-amine;hydrochloride: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomers and analogs. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

(1S,3R)-3-(2-methylpropoxy)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h8-10H,3-7,11H2,1-2H3;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYAAPARPZDUBJ-BAUSSPIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CO[C@@H]1CCC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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